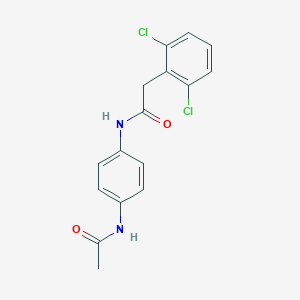
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins, a group of lipid compounds that promote inflammation, pain, and fever.
作用機序
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. By blocking the production of prostaglandins, diclofenac reduces inflammation, pain, and fever. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide is a selective inhibitor of COX-2, which is the isoform of the enzyme that is induced during inflammation.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has several advantages for use in laboratory experiments, including its well-established pharmacological effects, its availability in various formulations, and its relatively low cost. However, diclofenac has several limitations, including its potential for non-specific effects, its potential for toxicity at high doses, and its potential for interference with other experimental assays.
将来の方向性
There are several areas of research that could be explored in the future with regard to diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer side effects than diclofenac. Another area of interest is the investigation of the potential of diclofenac as an anticancer agent, as it has been shown to have cytotoxic effects on cancer cells in vitro. Additionally, the use of diclofenac as a model compound for the development of novel anti-inflammatory drugs could be explored further.
合成法
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide can be synthesized through a multistep process starting from 2,6-dichloroaniline and 4-acetamidophenol. The first step involves the formation of a diazonium salt intermediate, which is then coupled with 4-acetamidophenol to yield the target compound. The final step involves the acetylation of the amine group to form the acetamide derivative.
科学的研究の応用
2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. 2-(2,6-dichlorophenyl)-N-(4-acetamidophenyl)acetamide has also been shown to be effective in reducing pain and inflammation associated with acute injuries, such as sprains, strains, and contusions.
特性
分子式 |
C16H14Cl2N2O2 |
|---|---|
分子量 |
337.2 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)19-11-5-7-12(8-6-11)20-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
AOIFBSZZHTUCOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)



![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)